molecular formula C24H44O4 B1583481 Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate CAS No. 84-71-9

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

Cat. No. B1583481
CAS RN: 84-71-9
M. Wt: 396.6 g/mol
InChI Key: DIMOQAGSNHTROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, also known as DEHCH, is a synthetic organic compound belonging to the class of cyclohexane dicarboxylates. It is used in a variety of applications, such as in the synthesis of pharmaceuticals, in the manufacture of plastics, and in the production of lubricants. DEHCH is a colorless, odorless, and non-toxic compound that is relatively stable under normal conditions.

Scientific Research Applications

  • Specific Scientific Field: Food Safety and Material Science .
  • Summary of the Application: DEHCH is used as a plasticizer in polyvinyl chloride (PVC) films for food contact materials . It is intended to be used at up to 25% w/w in contact with aqueous, acidic, and low-alcohol foods for long-term storage at room temperature or below .
  • Results or Outcomes: Under tested conditions, DEHCH migrated up to 0.034 mg/kg from samples of PVC films manufactured with 25% w/w DEHCH . Based on reported in vitro and in vivo genotoxicity studies, the EFSA Panel concluded that the substance does not raise a concern for genotoxicity .
  • PVC Flexible Materials: DEHCH can be used as a plasticizer in PVC flexible materials such as sealing caps and tubes .

  • Sealants: DEHCH might be used in the production of various sealants .

  • Wall Coverings: It could be used in the production of wall coverings .

  • Book Coverings: DEHCH might be used in the production of book coverings .

  • Toys: It could potentially be used in the manufacturing of toys .

  • Medical Prostheses: DEHCH might be used in the production of medical prostheses .

properties

IUPAC Name

bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-22H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMOQAGSNHTROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861657
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

CAS RN

84-71-9
Record name Diisooctyl 1,2-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Reactant of Route 2
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

Citations

For This Compound
4
Citations
YJ Kim, J Jonas - The Journal of Physical Chemistry A, 1998 - ACS Publications
The motional behavior of complex phthalates and structurally related liquids has been investigated in order to study the structural effect of molecular framework on the macroscopic and …
Number of citations: 10 pubs.acs.org
YC Su, CC Wang, CY Chen - Chemical Engineering Research and Design, 2020 - Elsevier
In this study, novel hydrogenation catalysts consisting of palladium (Pd) immobilized in a nickel wire (Pd/Ni w ) were prepared via the application of an external electromagnetic field. …
Number of citations: 2 www.sciencedirect.com
W Yu, X Huang, C Tan, Z Zhu, J Zhang - Materials Today Communications, 2022 - Elsevier
Ruthenium catalysts supported on activated carbon (AC) were synthesized via chemical fluid deposition (CFD) using supercritical CO 2 as the solvent. Uniformly dispersed Ru …
Number of citations: 1 www.sciencedirect.com
Ị THƢ, VÀCNV NAM - gust.edu.vn
Tôi xin cam đoan luận văn tốt nghiệp:“Nghiên cứu phân tích thành phần khí độc phát thải khi đốt vải sợi cotton chống cháy bằng phương pháp sắc ký khối phổ” là công trình nghiên cứu …
Number of citations: 0 gust.edu.vn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.